3-[(3,4-dichlorobenzyl)sulfanyl]-N-(3,4-dichlorophenyl)-2-thiophenecarboxamide
Description
3-[(3,4-Dichlorobenzyl)sulfanyl]-N-(3,4-dichlorophenyl)-2-thiophenecarboxamide is a sulfur-containing heterocyclic compound featuring a thiophene core substituted with a 3,4-dichlorobenzyl sulfanyl group and an N-(3,4-dichlorophenyl) carboxamide moiety. The compound shares structural motifs with ligands for receptors such as sigma-1 (e.g., BD 1008 and BD 1047 in ) and protein tyrosine phosphatase gamma (PTPRG) (), though its specific biological targets remain under investigation.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylsulfanyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl4NOS2/c19-12-3-1-10(7-14(12)21)9-26-16-5-6-25-17(16)18(24)23-11-2-4-13(20)15(22)8-11/h1-8H,9H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIOQPBLNNZOOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl4NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of 3-[(3,4-Dichlorobenzyl)sulfanyl]-N-(3,4-dichlorophenyl)-2-thiophenecarboxamide
3-[(3,4-Dichlorobenzyl)sulfanyl]-N-(3,4-dichlorophenyl)-2-thiophenecarboxamide is a synthetic compound that belongs to the class of thiophene derivatives. The presence of dichlorobenzyl and dichlorophenyl groups suggests potential bioactivity, particularly in pharmacological applications.
Antimicrobial Activity
Thiophene derivatives have been extensively studied for their antimicrobial properties. Compounds similar to 3-[(3,4-dichlorobenzyl)sulfanyl]-N-(3,4-dichlorophenyl)-2-thiophenecarboxamide have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Properties
Research indicates that thiophene-based compounds can exhibit anticancer activity. They may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways such as the MAPK pathway. Studies have reported that similar compounds can inhibit tumor growth in vitro and in vivo.
Enzyme Inhibition
Some studies suggest that compounds with similar structures can act as enzyme inhibitors. For instance, they may inhibit enzymes involved in cancer cell proliferation or microbial metabolism. This inhibition can lead to reduced growth rates of target cells.
Case Studies
- Case Study on Anticancer Activity : A study demonstrated that a thiophene derivative induced apoptosis in breast cancer cells through mitochondrial pathway activation. The compound significantly reduced cell viability and increased caspase-3 activity.
- Antimicrobial Efficacy : Another research highlighted a series of thiophene compounds exhibiting potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
Structure-Activity Relationship (SAR)
The biological activity of thiophene derivatives often correlates with their structural features:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups (like chlorines) enhances bioactivity by increasing electron density on the thiophene ring.
- Substituent Positioning : The positioning of substituents on the benzyl and phenyl rings can influence the compound's ability to interact with biological targets.
Data Table: Biological Activities of Similar Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include:
- The thiophene core distinguishes it from BD 1008’s ethylamine-pyrrolidine chain and ’s indazole-quinoline hybrids, which prioritize aromatic stacking or hydrogen bonding.
Drug-Like Properties
Lipophilicity and Solubility :
- The target compound’s ClogP (estimated ~4.5) exceeds NX2 (~3.8) due to additional chlorine atoms, which may enhance blood-brain barrier penetration but require formulation adjustments for aqueous solubility.
- Compared to ’s hydrochloride salts (e.g., compound 2, 38% yield), the absence of ionizable groups in the target compound may limit salt formation strategies .
Metabolic Stability :
- The thiophene ring and sulfur linkages may confer resistance to oxidative metabolism, similar to BD 1008’s pyrrolidine moiety (). However, the dichlorophenyl groups could increase susceptibility to CYP450-mediated dechlorination .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-[(3,4-dichlorobenzyl)sulfanyl]-N-(3,4-dichlorophenyl)-2-thiophenecarboxamide to improve yield and purity?
- Methodological Answer : Utilize a stepwise approach with controlled stoichiometry for sulfanyl group introduction. Monitor intermediates via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Optimize reaction conditions (e.g., solvent polarity, temperature) based on thiophene-carboxamide reactivity, as detailed in analogous sulfonamide synthesis workflows . Purify via column chromatography with gradient elution, and validate purity using NMR (¹H/¹³C) and mass spectrometry (MS) .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer : Combine orthogonal methods:
- ¹H/¹³C NMR : Confirm substitution patterns of dichlorophenyl and thiophene rings.
- FT-IR : Identify carbonyl (C=O) and sulfanyl (S-C) functional groups.
- High-resolution MS : Verify molecular ion peaks and fragmentation patterns.
Cross-reference data with NIST Standard Reference Database for validation .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer : Perform solubility profiling in polar (DMSO, water) and nonpolar solvents (chloroform) using UV-Vis spectroscopy. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products. Adjust buffer systems (pH 1–12) to evaluate hydrolytic stability .
Q. What environmental fate parameters should be prioritized in preliminary studies?
- Methodological Answer : Use OECD guidelines to measure logP (octanol-water partition coefficient) for bioaccumulation potential. Assess photodegradation under simulated sunlight (λ > 290 nm) and hydrolytic degradation in aqueous buffers. Quantify metabolites via LC-MS/MS .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Employ target-based assays (e.g., enzyme inhibition kinetics) alongside phenotypic screening (e.g., cytotoxicity in cancer cell lines). Use isotopic labeling (e.g., ³⁵S for sulfanyl groups) to track metabolic pathways. Cross-validate findings with computational docking (e.g., molecular dynamics simulations) to correlate structure-activity relationships .
Q. What experimental design strategies are recommended for evaluating dose-response contradictions in toxicity studies?
- Methodological Answer : Adopt a split-plot design with repeated measures (e.g., varying concentrations over time in in vitro models). Use ANOVA to account for inter-batch variability. Include positive/negative controls (e.g., known CYP450 inhibitors) and validate via transcriptomic profiling (RNA-seq) to identify off-target effects .
Q. How can researchers investigate the compound’s ecological impact across trophic levels?
- Methodological Answer : Design microcosm studies to assess effects on aquatic (Daphnia magna) and terrestrial (soil microbiota) organisms. Measure LC50/EC50 values and bioaccumulation factors. Integrate metabolomics to identify disrupted pathways (e.g., oxidative stress markers) and compare with environmental monitoring data .
Q. What crystallographic methods are suitable for resolving structural ambiguities in analogs of this compound?
- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) with synchrotron radiation for high-resolution data. Refine structures using SHELX software. Compare bond lengths/angles with density functional theory (DFT)-optimized geometries to validate electronic effects of dichloro substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
